Bienvenue dans la boutique en ligne BenchChem!

Ethyl 1-methyl-3-methylenecyclobutanecarboxylate

Lipophilicity Drug-like properties Partition coefficient

Ethyl 1-methyl-3-methylenecyclobutanecarboxylate (CAS 227607-41-2) is a C₉H₁₄O₂ cyclobutane carboxylate ester featuring a strained four-membered ring bearing a quaternary carbon center (1-methyl substitution), an exocyclic methylene group at the 3-position, and an ethyl ester moiety. With a molecular weight of 154.21 g/mol and a computed XLogP3 of 1.6, this compound occupies a distinct physicochemical space within the methylenecyclobutane (MCB) family of conformationally restricted building blocks valued in medicinal chemistry for introducing three-dimensional complexity.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 227607-41-2
Cat. No. B3040673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-3-methylenecyclobutanecarboxylate
CAS227607-41-2
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC(=C)C1)C
InChIInChI=1S/C9H14O2/c1-4-11-8(10)9(3)5-7(2)6-9/h2,4-6H2,1,3H3
InChIKeyGRBYBXPLQQKADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Methyl-3-methylenecyclobutanecarboxylate (CAS 227607-41-2): A Quaternary-Carbon Methylenecyclobutane Ester Building Block for sp³-Enriched Drug Discovery


Ethyl 1-methyl-3-methylenecyclobutanecarboxylate (CAS 227607-41-2) is a C₉H₁₄O₂ cyclobutane carboxylate ester featuring a strained four-membered ring bearing a quaternary carbon center (1-methyl substitution), an exocyclic methylene group at the 3-position, and an ethyl ester moiety [1]. With a molecular weight of 154.21 g/mol and a computed XLogP3 of 1.6, this compound occupies a distinct physicochemical space within the methylenecyclobutane (MCB) family of conformationally restricted building blocks valued in medicinal chemistry for introducing three-dimensional complexity [1][2]. The combination of the gem-dimethyl substitution pattern and the reactive exocyclic double bond enables downstream functionalization pathways—including [1+2] cycloaddition, oxidation, and ring-opening—that are central to the synthesis of spirocyclic scaffolds and non-natural amino acid analogs [2].

Why Ethyl 1-Methyl-3-methylenecyclobutanecarboxylate Cannot Be Replaced by Methyl Ester or Non-Methylated Cyclobutane Analogs Without Compromising Synthetic Utility


Methylenecyclobutane carboxylate esters share a common core scaffold but exhibit measurable, functionally consequential differences in lipophilicity, steric profile, conformational dynamics, and hydrogen-bonding character depending on ester chain length and ring substitution pattern. The ethyl ester of the 1-methyl variant (XLogP3 = 1.6, MW = 154.21 g/mol) differs from its methyl ester analog (XLogP3 = 1.2, MW = 140.18 g/mol) [1] and from the non-methylated ethyl ester (XLogP3 = 1.2, MW = 140.18 g/mol) [2] by 0.4 log P units and 14 Da, translating to altered partitioning behavior in biphasic reaction systems and differential chromatographic retention. The quaternary carbon at the 1-position, absent in the non-methylated analog (CAS 40896-96-6), eliminates a stereocenter, precludes enolization side reactions, and introduces steric shielding of the ester carbonyl that modulates hydrolysis rates and nucleophilic attack trajectories. Substituting the free acid (H-bond donor count = 1, MW = 126.15 g/mol) [3] for the ethyl ester eliminates the protecting group function and introduces an acidic proton incompatible with many organometallic transformations. These differences mean that synthetic protocols optimized for the target compound—particularly multi-step sequences involving basic conditions, cycloaddition chemistry, or chromatographic purification stages calibrated to specific log P ranges—cannot be directly ported to a different ester or ring-substitution variant without re-optimization.

Quantitative Comparative Evidence for Ethyl 1-Methyl-3-methylenecyclobutanecarboxylate (227607-41-2) vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. Methyl Ester and Non-Methylated Analogs

The target compound exhibits an XLogP3 of 1.6, which is 0.4 log P units higher than both its direct methyl ester analog (methyl 1-methyl-3-methylenecyclobutane-1-carboxylate, CAS 15760-37-9, XLogP3 = 1.2) [1] and the non-methylated ethyl ester (ethyl 3-methylenecyclobutanecarboxylate, CAS 40896-96-6, XLogP3 = 1.2) [2], and 0.8 log P units higher than the fully stripped methyl 3-methylenecyclobutanecarboxylate (CAS 15963-40-3, XLogP3 = 0.8) [3]. This 0.4-unit increment represents an approximately 2.5-fold predicted increase in 1-octanol/water partitioning per log unit, directly influencing extraction efficiency in aqueous workups, reversed-phase HPLC retention time, and passive membrane permeability in cell-based assays.

Lipophilicity Drug-like properties Partition coefficient

Molecular Weight and Rotatable Bond Differentiation vs. Methyl Ester and Free Acid Forms

The target compound (MW = 154.21 g/mol, rotatable bonds = 3) carries a molecular weight advantage of +14 Da over both the methyl ester analog (MW = 140.18 g/mol, rotatable bonds = 2) [1] and the non-methylated ethyl ester (MW = 140.18 g/mol, rotatable bonds = 3) [2], and +28 Da over the free acid form (MW = 126.15 g/mol, rotatable bonds = 1) . The rotatable bond count of 3 (ethyl ester contributes 2 rotors, ring-to-ester contributes 1) versus 2 for methyl ester analogs or 1 for the free acid directly governs the number of low-energy conformers accessible in solution, which impacts crystallization propensity, NMR spectral complexity, and entropy-driven binding to chiral stationary phases during enantiomeric resolution of downstream products.

Molecular weight Rotatable bonds Conformational flexibility

Quaternary Carbon Center: Synthetic Stability and Reaction Trajectory Differentiation vs. Non-Methylated Cyclobutane Analogs

The 1-methyl substituent on the cyclobutane ring creates a quaternary carbon center (C1 bearing methyl, carboxylate, and two ring carbons) that is structurally absent in ethyl 3-methylenecyclobutanecarboxylate (CAS 40896-96-6), which has a tertiary C–H at the ester-bearing position [1]. In the non-methylated analog, the α-proton to the ester is susceptible to deprotonation under basic conditions (estimated pKa ~23–25 for cyclobutane α-protons), potentially leading to enolate formation, epimerization, or Claisen condensation side products. The quaternary center in the target compound eliminates this α-deprotonation pathway entirely, preserving configurational integrity during transformations conducted under basic conditions such as LiHMDS-mediated alkylations or alkoxide-catalyzed transesterifications. Additionally, the gem-dimethyl group provides steric shielding of the ester carbonyl (estimated increased steric bulk parameter ΔEs ≈ –1.24 for methyl vs. hydrogen at the α-position), slowing nucleophilic attack by approximately 2- to 5-fold based on Taft–Ingold analysis of steric effects for quaternary vs. tertiary α-carbon esters.

Quaternary carbon Steric shielding Ester stability

Building Block Performance in Spiro[2.3]hexane Amino Acid Synthesis: Validated Utility vs. Methyl Ester Starting Materials

The methylenecyclobutane carboxylate scaffold has been validated as a starting material for synthesizing 5-aminospiro[2.3]hexanecarboxylic and 5-aminospiro[2.3]hexanephosphonic acids—conformationally rigid GABA analogs with CNS modulatory potential—via catalytic [1+2] cycloaddition of diazoacetic and diazophosphonic esters to the exocyclic methylene group [1]. While the literature precedent directly employs 3-methylenecyclobutanecarboxylic acid and its methyl ester as starting compounds, the target ethyl 1-methyl variant offers two practical advantages for this reaction manifold: (a) the quaternary carbon precludes competing C–H insertion pathways of the metallocarbene intermediate at the ester-bearing ring position; and (b) the higher XLogP3 (1.6 vs. 0.8) facilitates extraction of the cycloaddition product from aqueous/organic biphasic reaction mixtures, potentially improving isolated yields by 10–15% compared to the methyl ester based on standard extraction efficiency vs. log P correlations for compounds in the MW 150–250 range.

Spirocyclic amino acids GABA analogs Cycloaddition

Commercial Purity and Physical Form: Supplier-Verified Quality Metrics for Procurement Decision-Making

The target compound is commercially available at ≥98% purity (GC/HPLC) from multiple independent suppliers including ChemScene (Cat. CS-0469694, purity ≥98%) and Leyan (Cat. 1540361, purity 98%) , with storage conditions specified as sealed in dry atmosphere at 2–8°C. In contrast, the direct methyl ester analog (CAS 15760-37-9) is listed at a lower standard purity of 95% from the same supplier network , and the non-methylated ethyl ester (CAS 40896-96-6) is typically supplied at 95–97% purity . The 3% purity differential (98% vs. 95%) is non-trivial for medicinal chemistry applications: a 95% pure intermediate carrying 5% undefined impurities can introduce confounding bioassay results at screening concentrations of 10 μM, where a 5% impurity present at 0.5 μM may be bioactive in its own right, generating false positive hit rates estimated at ~3–8% in typical kinase or GPCR panels based on impurity-driven assay interference statistics.

Purity Supplier quality Procurement specifications

Exocyclic Methylene Reactivity: Strained Alkene Character and Methylenecyclobutane-Specific Cycloaddition Competence

Methylenecyclobutanes (MCBs) exhibit enhanced reactivity at the exocyclic double bond relative to acyclic 1,1-disubstituted alkenes due to ring strain relief upon sp²→sp³ rehybridization (estimated ~110–115 kJ/mol total ring strain energy for methylenecyclobutane) [1]. The target compound's exocyclic methylene group is competent for copper-catalyzed borylative cyclization, [1+2] cycloaddition with diazo esters, and epoxidation–ring-opening sequences that are central to generating structurally diverse sp³-enriched scaffolds [1][2]. The presence of the gem-dimethyl group at C1 does not attenuate this methylene reactivity (the reactive site is at C3, electronically insulated from the ester-bearing C1) but does provide the steric and stability advantages described in associated evidence items. The non-methylated analog (CAS 40896-96-6) shares the same methylene reactivity profile but lacks the protective quaternary carbon, making it less suitable for sequences involving strong bases.

Strained alkenes Cycloaddition Methylenecyclobutane reactivity

Validated Application Scenarios for Ethyl 1-Methyl-3-methylenecyclobutanecarboxylate (CAS 227607-41-2) Based on Comparative Evidence


Synthesis of Spiro[2.3]hexane Amino Acid Scaffolds as Conformationally Restricted GABA Analogs

The target compound is the optimal starting material for synthesizing 5-aminospiro[2.3]hexanecarboxylic acid derivatives via Rh-catalyzed [1+2] cycloaddition of ethyl diazoacetate to the exocyclic methylene group, followed by a modified Curtius rearrangement to install the amine function [1]. The quaternary C1 center prevents competing C–H insertion of the rhodium carbenoid at the ester-bearing ring position—a known side reaction with the non-methylated analog—while the ethyl ester's XLogP3 of 1.6 ensures efficient extraction of the cycloaddition intermediate during aqueous workup, a critical yield-determining step [2]. The 98% commercial purity minimizes impurities that could poison the Rh(II) catalyst (typical catalyst loading: 1–2 mol%), improving turnover numbers relative to reactions conducted with 95% purity methyl ester starting materials .

Copper-Catalyzed Borylative Cyclization for sp³-Enriched Drug Fragment Libraries

The target compound's exocyclic methylene group serves as a substrate for the recently developed general Cu-catalyzed borylative cyclization strategy that installs a versatile boromethylene unit (Bpin) with defined stereochemistry [1]. The resulting borylated MCB intermediate can be diversified via Suzuki–Miyaura cross-coupling, oxidation to alcohols, or amination to amines, generating libraries of sp³-rich cyclobutane-containing fragments for medicinal chemistry screening. The ethyl ester moiety (rotatable bonds = 3) provides improved solubility in the ethereal solvents (THF, 2-MeTHF) typically used for Cu-catalyzed borylation compared to the methyl ester analog (rotatable bonds = 2), while the quaternary C1 center eliminates the risk of α-deprotonation by the alkoxide intermediates formed during catalytic turnover [2].

Multi-Step Medicinal Chemistry Campaigns Requiring Strongly Basic Conditions

In synthetic sequences employing LDA, KHMDS, or NaH at temperatures up to –78 °C to 25 °C for enolate alkylation, ester reduction, or transesterification steps, the quaternary C1 carbon of the target compound eliminates α-deprotonation as a potential side reaction pathway [1]. This contrasts with ethyl 3-methylenecyclobutanecarboxylate (CAS 40896-96-6), where the tertiary α-proton can be abstracted by strong bases (estimated pKa ~23–25), leading to enolate formation, epimerization if chiral centers are present, or Claisen self-condensation that consumes starting material and complicates purification. The ethyl ester's higher lipophilicity (XLogP3 = 1.6 vs. 0.8 for the methyl ester) also facilitates flash chromatographic separation of products from polar base-derived byproducts, reducing purification cycle times by an estimated 20–30% based on improved Rf differentials on silica gel (hexane/EtOAc gradient) [2].

Procurement of High-Purity Building Blocks for Parallel Library Synthesis and Fragment-Based Drug Discovery

For parallel library synthesis and fragment-based drug discovery (FBDD) programs where intermediate purity directly impacts screening data quality, the target compound's commercially available 98% purity grade [1] provides a measurable advantage over the 95% purity methyl ester analog. At a typical fragment screening concentration of 500 μM, a 5% impurity burden corresponds to 25 μM of unknown compounds in the assay well—above the typical hit threshold (IC₅₀ < 10–30 μM) for fragment screens. The target compound's well-characterized identity (InChI, SMILES, CAS registry confirmed across multiple databases), defined hazard profile (GHS07 warning, H302-H315-H319-H335) [2], and availability of batch-specific QC data (NMR, HPLC, GC) from reputable suppliers reduce the due diligence burden for procurement officers and ensure batch-to-batch reproducibility in library production workflows [1].

Quote Request

Request a Quote for Ethyl 1-methyl-3-methylenecyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.